
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene is a compound characterized by the presence of a phenylethyl group and a trifluoropropyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group .
Analyse Des Réactions Chimiques
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Applications De Recherche Scientifique
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in designing drugs with improved efficacy and stability.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pathways involved often include binding to specific receptors or enzymes, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene can be compared to other compounds with trifluoromethyl groups, such as:
1-(2-Phenylethyl)-2-(trifluoromethyl)benzene: Similar structure but lacks the propyl chain, resulting in different chemical properties.
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)phenol: Contains a hydroxyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and trifluoropropyl groups, providing distinct chemical and physical properties .
Propriétés
Numéro CAS |
80611-73-0 |
|---|---|
Formule moléculaire |
C17H17F3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C17H17F3/c18-17(19,20)13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Clé InChI |
MNJDBFLEFFSBTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
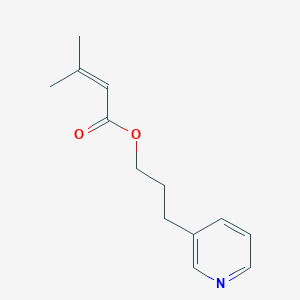
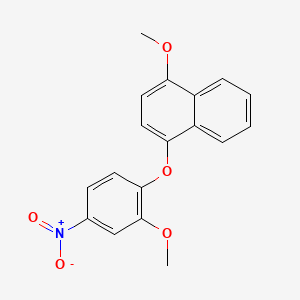
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
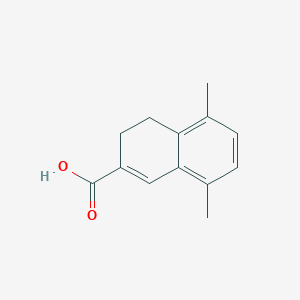
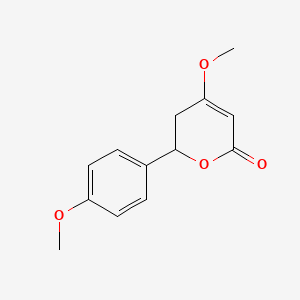
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)

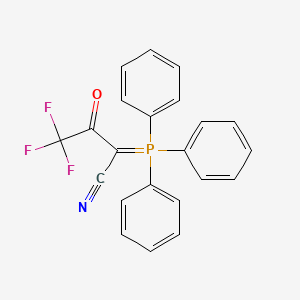

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
